![molecular formula C19H26N2O3 B1373828 2-butyl-1'-methyl-1-oxo-1,4-dihydro-2H-spiro[isoquinoline-3,4'-piperidine]-4-carboxylic acid CAS No. 1239714-26-1](/img/structure/B1373828.png)
2-butyl-1'-methyl-1-oxo-1,4-dihydro-2H-spiro[isoquinoline-3,4'-piperidine]-4-carboxylic acid
Overview
Description
The description of a chemical compound typically includes its IUPAC name, molecular formula, and molecular weight. It may also include information about its appearance (such as color and state of matter at room temperature) and any distinctive odors .
Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques used for this purpose can include X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It may include information about the reagents and conditions required for these reactions, as well as the products formed .Physical And Chemical Properties Analysis
This involves measuring properties such as the compound’s melting point, boiling point, solubility, and stability. It may also include information about the compound’s reactivity with other substances .Scientific Research Applications
Synthesis and Structural Studies
Synthesis of Spiroheterocyclic Compounds : Research on similar compounds has involved the synthesis of spiroheterocyclic tetrahydroisoquinoline-1-ones, with structural analysis through X-ray, ab initio, and DFT calculations. This highlights their potential in developing complex molecular structures (Stoyanova et al., 2010).
Preparation via Pictet–Spengler Reaction : A high-yielding synthesis of dihydro-1H-spiro[isoquinoline-4,4′-piperidine] has been reported, utilizing an N-sulfonyl group for both activation and protection in the Pictet–Spengler reaction (Liu et al., 2006).
Platinum-Catalyzed Hydrative Carbocyclizations : Research includes developing novel hydrative carbocyclizations to produce nitrogen-containing heterocycles, demonstrating the compound's utility in complex chemical reactions (Mukherjee & Liu, 2011).
Novel Compound Synthesis
Spiro[indole-3,4′-piperidin]-2-ones : Research has demonstrated a method to synthesize spiro[indole-3,4′-piperidin]-2-one systems, showing the compound's role in creating new chemical entities (Freund & Mederski, 2000).
Synthesis of Steroid 13-Azaanalogs : There has been a development in synthesizing tetrahydropyrrolo[2,1-a]-isoquinoline-2-spiro compounds, indicating potential applications in creating analogs of biologically active steroids (Bannikova et al., 2008).
Oxidation Reactions and Synthesis of Lactam Compounds : The oxidation of similar compounds has led to the formation of lactams and subsequent cis-dihydroxylation, highlighting potential applications in synthesizing complex organic structures (Malkova et al., 2014).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-butyl-1'-methyl-1-oxospiro[4H-isoquinoline-3,4'-piperidine]-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-3-4-11-21-17(22)15-8-6-5-7-14(15)16(18(23)24)19(21)9-12-20(2)13-10-19/h5-8,16H,3-4,9-13H2,1-2H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHABINBGFOPHTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2C(C13CCN(CC3)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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